molecular formula C13H10BrClO4 B454894 Methyl 5-[(4-bromo-2-chlorophenoxy)methyl]furan-2-carboxylate CAS No. 438219-42-2

Methyl 5-[(4-bromo-2-chlorophenoxy)methyl]furan-2-carboxylate

Cat. No.: B454894
CAS No.: 438219-42-2
M. Wt: 345.57g/mol
InChI Key: RDAHUWQQBAUTDL-UHFFFAOYSA-N
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Description

Methyl 5-[(4-bromo-2-chlorophenoxy)methyl]furan-2-carboxylate is a high-purity chemical intermediate designed for research and development applications. This compound belongs to the class of furan carboxylates, which are recognized as versatile and valuable building blocks in medicinal chemistry and drug discovery . The structure, featuring a furan ring core substituted with both a 4-bromo-2-chlorophenoxy moiety and a methyl ester group, makes it a promising precursor for the synthesis of diverse biologically active molecules. Furan-based compounds similar to this reagent have been successfully employed in the construction of novel positive allosteric modulators for N-Methyl-D-aspartate (NMDA) receptors, which are significant targets in neurological research . Furthermore, its structural framework is highly relevant in the exploration of potent anti-tumor agents, such as histone deacetylase (HDAC) inhibitors, and non-peptide gonadotropin releasing hormone receptor antagonists for potential use in treating hormone-dependent pathologies . The presence of the methyl ester and the halogenated phenoxy group offers multiple synthetic handles for further chemical modifications, including hydrolysis, amidation, and nucleophilic substitution, facilitating its use in structure-activity relationship (SAR) studies. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or animal use.

Properties

IUPAC Name

methyl 5-[(4-bromo-2-chlorophenoxy)methyl]furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrClO4/c1-17-13(16)12-5-3-9(19-12)7-18-11-4-2-8(14)6-10(11)15/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDAHUWQQBAUTDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)COC2=C(C=C(C=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 5-[(4-bromo-2-chlorophenoxy)methyl]furan-2-carboxylate is a synthetic compound belonging to the class of furan derivatives. Its unique structure, characterized by a furan ring with a carboxylate group, a bromine atom, and a chlorophenoxy substituent, suggests potential biological activities that warrant detailed investigation. This article focuses on the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H10BrClO4
  • Molecular Weight : 345.57 g/mol
  • CAS Number : 438219-42-2

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Furan Ring : The furan ring can be synthesized using the Paal-Knorr synthesis method from 1,4-dicarbonyl compounds.
  • Introduction of the Carboxylate Group : The carboxylate group is introduced through esterification reactions involving methanol and a carboxylic acid.
  • Bromination : Bromination is achieved using bromine or N-bromosuccinimide (NBS).
  • Attachment of the Chlorophenoxy Group : This is accomplished via nucleophilic aromatic substitution reactions with suitable leaving groups on the furan ring.

The biological activity of this compound may be attributed to its ability to interact with various biological targets. The presence of halogens (bromine and chlorine) enhances its reactivity and binding affinity to proteins and enzymes, potentially leading to inhibition or modulation of their activities.

Antimicrobial Activity

Studies have indicated that compounds with furan moieties exhibit significant antimicrobial properties. For instance, similar furan derivatives have shown activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) suggests that halogen substituents significantly contribute to this activity.

CompoundActivityMIC (µg/mL)
This compoundAntibacterialTBD
Methyl 5-(hydroxymethyl)-2-furan carboxylateAntibacterial against Staphylococcus aureus1.00

Cytotoxicity Studies

Research on related compounds has demonstrated cytotoxic effects against various cancer cell lines. For example, methyl derivatives of furan have shown potential in inhibiting the proliferation of HeLa and HepG2 cell lines.

Case Studies

  • Anticancer Activity : In a study focusing on methyl-substituted furan derivatives, it was found that these compounds could induce apoptosis in cancer cells through various pathways, including oxidative stress and mitochondrial dysfunction.
  • Antimicrobial Studies : A comparative analysis revealed that the introduction of halogen groups in furan derivatives significantly increased their antimicrobial efficacy against resistant bacterial strains.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features, molecular weights, and applications of methyl 5-[(4-bromo-2-chlorophenoxy)methyl]furan-2-carboxylate with analogous furan-2-carboxylate derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Application References
This compound C₁₃H₁₀BrClO₄ 362.58 4-Bromo-2-chlorophenoxymethyl Synthetic intermediate
Ethyl 5-[(4-bromo-2-chlorophenoxy)methyl]furan-2-carboxylate (Analog) C₁₄H₁₂BrClO₄ 376.61 Ethyl ester, same phenoxymethyl group Intermediate in drug design
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate C₁₂H₈FNO₅ 265.19 2-Fluoro-4-nitrophenyl Antimycobacterial agent (Mtb inhibition)
Methyl 5-(4-hydroxy-2-methoxy-6-methylphenyl)furan-2-carboxylate (Compound 1) C₁₅H₁₆O₆ 292.28 Hydroxy, methoxy, methylphenyl Isolated from natural sources
Methyl 5-(2-methoxycarbonylethyl)furan-2-carboxylate (Compound 6) C₁₀H₁₂O₅ 212.20 Methoxycarbonylethyl Antimicrobial activity
Methyl 5-(4-bromophenyl)furan-2-carboxylate C₁₂H₉BrO₃ 281.10 4-Bromophenyl (no phenoxy linkage) Not specified

Key Comparative Insights

Electronic and Steric Effects
  • Halogenation: The bromo and chloro substituents in the target compound enhance lipophilicity and steric bulk compared to non-halogenated analogs like methyl 5-(4-hydroxy-2-methoxy-6-methylphenyl)furan-2-carboxylate. This may improve membrane permeability but reduce solubility .
  • Phenoxy vs. Direct Phenyl Linkage: Methyl 5-(4-bromophenyl)furan-2-carboxylate lacks the oxygen bridge, resulting in reduced conformational flexibility and electronic delocalization compared to the phenoxymethyl-containing target compound .

Preparation Methods

Preparation of 4-Bromo-2-Chlorophenol

The phenoxy precursor, 4-bromo-2-chlorophenol, is synthesized via electrophilic aromatic substitution. Bromination of 2-chlorophenol using bromine in acetic acid at 80°C for 1 hour achieves a 40% yield, though competing chlorination and oxidation side reactions necessitate careful stoichiometric control. Alternative methods employ N-bromosuccinimide (NBS) with azobisisobutyronitrile (AIBN) in carbon tetrachloride under reflux, yielding 32.9% after column purification.

Coupling to the Furan Core

The phenoxy group is introduced to the furan ring via nucleophilic aromatic substitution (SNAr) or Ullmann coupling. A representative method involves reacting 4-bromo-2-chlorophenol with methyl 5-(bromomethyl)furan-2-carboxylate in dimethylformamide (DMF) using potassium carbonate as a base. After 18 hours at 70°C, the intermediate is isolated in 46% yield.

Key Variables Affecting Coupling Efficiency

  • Solvent polarity : DMF outperforms tetrahydrofuran (THF) due to enhanced solvation of the phenoxide ion.

  • Temperature : Reactions above 60°C reduce reaction time but increase decomposition risks.

  • Catalyst : Copper(I) iodide (10 mol%) improves Ullmann coupling yields to 58%.

Esterification and Functional Group Interconversion

The final step involves esterification of the carboxylic acid intermediate. Traditional Fischer esterification with methanol and sulfuric acid achieves 70% conversion but requires excess methanol and prolonged reflux (12 hours). A more efficient approach uses methyl iodide and potassium carbonate in acetone, yielding 85% under milder conditions (room temperature, 6 hours).

Comparative Analysis of Esterification Methods

MethodReagentsConditionsYieldPurity
Fischer esterificationMethanol, H2SO4Reflux, 12 h70%90%
Alkyl halide routeMethyl iodide, K2CO3RT, 6 h85%95%
Steglich esterificationDCC, DMAPCH2Cl2, 24 h78%92%

The alkyl halide method is preferred for its scalability and reduced energy input, though it generates stoichiometric potassium bromide waste.

Optimization of Bromomethylation

Introducing the bromomethyl group to the furan ring is a critical bottleneck. Direct bromination of methyl 5-methylfuran-2-carboxylate using NBS and AIBN in CCl4 at 70°C for 20 hours affords the bromomethyl derivative in 32.9% yield. Alternative strategies include:

  • Radical bromination : NBS/benzoyl peroxide under UV light improves regioselectivity but lowers yield (28%) due to overbromination.

  • Appel reaction : Triphenylphosphine/CBr4 in THF achieves 37% yield but requires rigorous exclusion of moisture.

Purification and Characterization

Crude products are purified via silica gel chromatography using ethyl acetate/hexane gradients (15–30% ethyl acetate). Recrystallization from ethanol/water (1:3) enhances purity to >98%. Characterization by 1H NMR confirms the presence of key signals:

  • Phenoxy protons : δ 7.45 (d, J = 8.5 Hz, 1H), δ 7.32 (s, 1H).

  • Furan protons : δ 6.58 (d, J = 3.4 Hz, 1H), δ 7.24 (d, J = 3.4 Hz, 1H).

  • Methoxy group : δ 3.89 (s, 3H) .

Q & A

Q. What are the key synthetic routes for Methyl 5-[(4-bromo-2-chlorophenoxy)methyl]furan-2-carboxylate, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves alkaline-mediated coupling of 4-bromo-2-chlorophenol with furan-2-carboxylate derivatives. Key steps include:

  • Phenoxy Group Attachment : Reacting the phenol derivative with a furan ester under basic conditions (e.g., NaOH or K₂CO₃ in DMF at 80–100°C) .
  • Esterification : Sulfuric acid-catalyzed esterification under reflux to stabilize the methyl ester group, requiring anhydrous conditions to avoid hydrolysis .
  • Purification : Column chromatography with hexane/ethyl acetate gradients or recrystallization to isolate the product .
    Yield Optimization : Continuous flow reactors improve efficiency by maintaining precise temperature and mixing, reducing side reactions .

Q. Which analytical techniques are most effective in characterizing the purity and structure of this compound?

Critical techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., bromine and chlorine chemical shifts) and ester functionality .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 363.97 for C₁₃H₁₀BrClO₄⁺) and detects fragmentation patterns .
  • X-ray Crystallography : Resolves crystal packing and bond angles, essential for studying solid-state reactivity .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity during synthesis .

Q. What are the primary solubility and stability considerations for this compound under different experimental conditions?

  • Solubility : Limited solubility in polar solvents (e.g., water) but dissolves in DMSO or DMF, critical for biological assays .
  • Stability : Susceptible to hydrolysis under acidic/basic conditions. Store at 0–6°C in inert atmospheres to prevent degradation .

Advanced Research Questions

Q. How does the halogen substitution pattern (Br, Cl) influence the compound’s reactivity and interaction with biological targets?

The 4-bromo-2-chloro substitution enhances electrophilicity and steric effects, impacting:

  • Reactivity : Bromine facilitates nucleophilic aromatic substitution (e.g., Suzuki coupling), while chlorine stabilizes the phenoxy group .
  • Biological Interactions : Halogens increase binding affinity to hydrophobic enzyme pockets (e.g., cytochrome P450 or kinases) via halogen bonding .
    Comparative Studies : Analogs with fluorine or iodine substitutions show varied activity, highlighting the role of electronegativity and van der Waals radii .

Q. What strategies can resolve contradictions in biological activity data observed across different studies?

  • Dose-Response Curves : Validate activity thresholds using standardized assays (e.g., IC₅₀ comparisons in enzyme inhibition studies) .
  • Metabolic Stability Tests : Assess liver microsome stability to differentiate intrinsic activity from pharmacokinetic artifacts .
  • Structural Analog Screening : Compare with derivatives like 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylate to isolate substituent-specific effects .

Q. Can computational methods predict the compound’s metabolic pathways, and how do they compare with empirical data?

  • Molecular Docking : Predicts binding modes to CYP450 enzymes, identifying potential oxidation sites (e.g., furan ring or methyl ester) .
  • DFT Calculations : Models reaction pathways for hydrolysis or glutathione conjugation, validated via LC-MS metabolite profiling .
  • Limitations : Computational models may underestimate solvent effects, requiring empirical validation using hepatic microsomal assays .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

  • Byproduct Formation : Increased reaction scales amplify impurities (e.g., di-substituted byproducts). Mitigate via slow reagent addition and inline purification .
  • Temperature Control : Exothermic reactions risk thermal degradation. Use jacketed reactors or flow systems for precise thermal management .
  • Crystallization Control : Optimize cooling rates and solvent ratios to avoid polymorphic variations affecting bioavailability .

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